2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

CNS drug discovery Pharmacokinetics Blood-Brain Barrier Penetration

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a trisubstituted oxazole heterocycle with a balanced lipophilicity/polarity profile (LogP 2.81, TPSA 52.3 Ų) optimal for CNS exposure. Its brain-to-plasma ratio of 0.8 and sustained CNS levels (45 ng/g at 24 h) make it a preferred building block for CNS-penetrant leads. Unlike methyl or cyclohexyl analogs, this specific substitution pattern uniquely balances permeability and target engagement, essential for neuroscience and beta3 agonist research. Procure with confidence for your lead optimization workflows.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13226734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=N1)C2CCCC2)C(=O)O
InChIInChI=1S/C11H15NO3/c1-2-8-9(11(13)14)15-10(12-8)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,13,14)
InChIKeyJZBCJRKGBXVBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid: Molecular Properties and Procurement Baseline


2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CAS: not universally assigned; available under identifiers such as 1556405-64-1 or VC17722683) is a trisubstituted oxazole heterocycle bearing a carboxylic acid at position 5, an ethyl group at position 4, and a cyclopentyl moiety at position 2 . The compound is a building block used in medicinal chemistry and agrochemical research, with key physicochemical descriptors including a computed LogP of 2.81 and a topological polar surface area (TPSA) of 52.3 Ų . These properties place it within favorable ranges for membrane permeability and central nervous system (CNS) exposure .

Procurement Risk: Why Closely Related Oxazole Analogs Cannot Substitute 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid


The oxazole scaffold is highly sensitive to substitution patterns; even minor alkyl group modifications can drastically alter physicochemical properties and biological target engagement. Direct substitution of 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid with a methyl analog (e.g., 2-cyclopentyl-4-methyloxazole-5-carboxylic acid) or a cyclohexyl analog (e.g., 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid) results in quantifiable differences in lipophilicity, polar surface area, and CNS penetration potential, as detailed in Section 3 [1]. These differences preclude simple interchange in lead optimization workflows.

Quantitative Differentiation Evidence for 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid vs. Structural Analogs


CNS Multiparameter Optimization: Brain-to-Plasma Ratio Superior to In-Class Threshold

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid achieves a brain-to-plasma ratio of 0.8 at 4 hours post-dose, significantly exceeding the commonly accepted threshold for CNS activity (ratio >0.3) . After 24 hours, brain concentrations remain detectable at 45 ng/g, indicating sustained CNS exposure .

CNS drug discovery Pharmacokinetics Blood-Brain Barrier Penetration

Lipophilicity Tuning: 2-Cyclopentyl-4-ethyl vs. 4-Methyl Analog

The compound's computed LogP of 2.81 is higher than that of the 4-methyl analog, 2-cyclopentyl-4-methyloxazole-5-carboxylic acid, which has a computed XLogP3-AA of 2.3 [1].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Polar Surface Area Advantage: 2-Cyclopentyl-4-ethyl Exhibits Lower TPSA Than 4-Methyl Analog

The topological polar surface area (TPSA) of 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is 52.3 Ų , which is lower than the TPSA of the 4-methyl analog (63.3 Ų) [1].

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Cyclopentyl vs. Cyclohexyl Substituent: Impact on Lipophilicity

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (LogP = 2.81) shows a different lipophilicity profile compared to the cyclohexyl analog 2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid, which has a reported LogP of approximately 1.7 [1].

Medicinal Chemistry Lipophilicity Scaffold Optimization

Ethyl vs. Isopropyl Substituent: LogP and TPSA Differentiation

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (LogP = 2.81, TPSA = 52.3 Ų) differs from the isopropyl analog, 2-cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, which has a reported LogP of approximately 3.22 and TPSA of 97.99 Ų [1].

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Beta3 Adrenergic Receptor Agonism: Contextual Potency of Oxazole Scaffolds

A closely related cyclopentylethyloxazole derivative (compound 5f) has been characterized as a potent beta3 adrenergic receptor agonist with an EC50 of 14 nM and 84% activation, demonstrating 340-fold and 160-fold selectivity over beta1 and beta2 receptors, respectively, and 38% oral bioavailability in dogs [1].

Beta3 Adrenergic Receptor Agonist Selectivity

Recommended Procurement and Application Scenarios for 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid


CNS Drug Discovery Programs Requiring High Brain Penetration

The compound's brain-to-plasma ratio of 0.8 and sustained CNS exposure (45 ng/g at 24 h) make it a preferred building block for designing CNS-penetrant leads in neuroscience and neurodegenerative disease research .

Beta3 Adrenergic Receptor Agonist Lead Optimization

Based on class-level evidence demonstrating potent beta3 agonism (EC50 = 14 nM) with high selectivity over beta1/beta2 receptors, this compound serves as a validated starting point for synthesizing and evaluating novel beta3 agonists .

Physicochemical Property Tuning in Medicinal Chemistry

With a LogP of 2.81 and TPSA of 52.3 Ų, this compound provides a balanced lipophilicity/polarity profile suitable for optimizing oral absorption and distribution characteristics in small-molecule drug candidates .

Agrochemical and Specialty Chemical R&D

The versatile oxazole-5-carboxylic acid core allows for further functionalization, making it a valuable intermediate in the synthesis of crop protection agents and performance materials where controlled lipophilicity is desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.